

IR spectroscopy for functional group analysis of thiazole derivatives

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Compound of Interest

Compound Name: *4-(Tributylstanny)thiazole*

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A Comprehensive Guide to Functional Group Analysis of Thiazole Derivatives using IR Spectroscopy

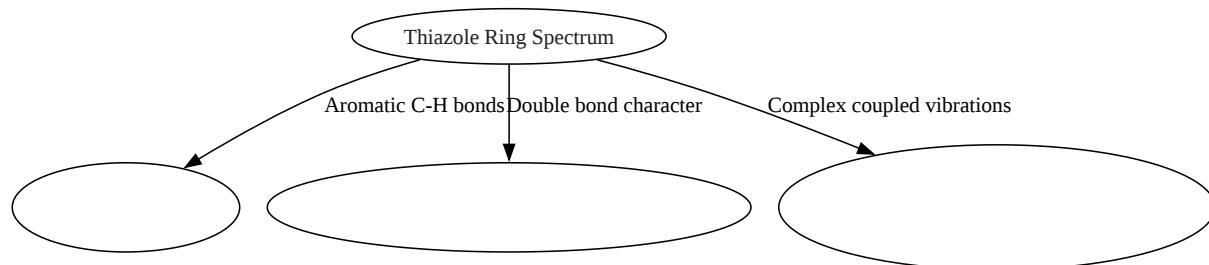
For researchers and professionals in drug development, the thiazole ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmacologically active agents.^{[1][2]} Rapid and unambiguous characterization of these molecules is paramount. Infrared (IR) spectroscopy stands out as a first-line analytical technique—it is fast, non-destructive, and exquisitely sensitive to the functional groups that define the chemical personality and biological activity of a thiazole derivative.

This guide provides an in-depth, practical comparison of the IR spectral features of common thiazole derivatives. Moving beyond a simple list of frequencies, we will explore the causality behind spectral shifts, provide actionable experimental protocols, and present data in a clear, comparative format to empower your analytical workflow.

Chapter 1: The Vibrational Signature of the Thiazole Core

Before analyzing complex derivatives, one must understand the spectral fingerprint of the parent thiazole ring. The thiazole skeleton is an aromatic, 5-membered heterocyclic system containing both sulfur and nitrogen. Its IR spectrum is characterized by a series of distinct vibrations that serve as a baseline for identifying substitutions.

The key to interpretation lies in recognizing that the ring's bonds (C=N, C=C, C-S) are electronically coupled. Therefore, many observed bands are not "pure" vibrations of a single bond but are mixed skeletal or ring deformation modes. However, several characteristic regions are consistently useful for identification.



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Table 1: Characteristic IR Absorption Bands of the Unsubstituted Thiazole Ring

Wavenumber Range (cm ⁻¹)	Vibrational Assignment	Intensity	Notes
~3100-3050	Aromatic C-H Stretch	Medium	Confirms the presence of hydrogen atoms on the aromatic ring.
~1625-1550	C=N Stretch (Azomethine)	Strong	Often one of the most intense bands. Its position is highly sensitive to substituents.[1][3]
~1550-1450	C=C Stretch (Thiazole skeletal vibration)	Medium	Can overlap with C=N stretching bands.[1][3]
~750-600	C-S Stretch	Medium	Generally found in the lower frequency fingerprint region.[2]
~1100-700	C-H out-of-plane bending & Ring Deformations	Variable	Complex series of bands in the fingerprint region, unique to the substitution pattern.[3]

Chapter 2: A Comparative Guide to Substituted Thiazoles

The true power of IR spectroscopy lies in identifying the functional groups attached to the thiazole core. The electronic nature of a substituent—whether it donates or withdraws electron density—alters the bond strengths within the ring and within the functional group itself, leading to predictable shifts in absorption frequencies.

Amino-Substituted Thiazoles

Aminothiazoles are prevalent motifs in pharmaceuticals. The amino group introduces characteristic N-H vibrations and significantly influences the ring's electronic structure.

- N-H Stretching: Primary amines ($-\text{NH}_2$) exhibit two distinct bands in the $3500\text{-}3200\text{ cm}^{-1}$ region: an asymmetric stretch (higher frequency) and a symmetric stretch (lower frequency). Secondary amines ($-\text{NHR}$) show a single band in this region.[4][5]
- N-H Bending (Scissoring): A strong band appears around $1640\text{-}1600\text{ cm}^{-1}$. This can sometimes overlap with the C=N ring vibration, leading to a broad, intense absorption in this area.[5][6]
- Effect on the Ring: The electron-donating amino group increases electron density in the ring, which can slightly weaken the C=N and C=C double bonds, causing a shift to lower wavenumbers (a redshift) compared to unsubstituted thiazole.

Table 2: IR Data Comparison for Aminothiazole Derivatives

Compound	N-H Stretch (cm^{-1})	$\delta(\text{NH}_2)$ Bending (cm^{-1})	$\nu(\text{C}=\text{N})$ Ring (cm^{-1})	Reference
2-Aminothiazole	~3420, ~3300	~1630	~1612-1615	Theoretical & Experimental Data[7][8]
2-Amino-4-methylthiazole	~3443, ~3320	~1600	~1597	Experimental Data[5]
2-Amino-4-phenylthiazole	~3425, ~3310	~1626	~1515	Experimental Data[9]

Carbonyl-Containing Thiazoles (Ketones & Amides)

The carbonyl group (C=O) provides one of the most intense and reliable absorption bands in an IR spectrum. Its position is highly sensitive to its chemical environment.

- C=O Stretching: This is a very strong, sharp absorption typically found between $1800\text{-}1650\text{ cm}^{-1}$.[10]

- **Conjugation Effects:** When a carbonyl group is conjugated with the thiazole ring (e.g., 5-acetyl-thiazole), electron delocalization reduces the double-bond character of the C=O bond. This weakening of the bond lowers its vibrational frequency. Therefore, a conjugated thiazolyl ketone will absorb at a lower wavenumber (e.g., 1660-1690 cm^{-1}) compared to a simple aliphatic ketone (~1715 cm^{-1}).[\[10\]](#)[\[11\]](#)
- **Substituent Effects on the Carbonyl:** The effect is transmitted through the conjugated system. An electron-donating group (like $-\text{CH}_3$) elsewhere on the ring will further push electron density into the carbonyl, lowering its frequency. Conversely, an electron-withdrawing group ($-\text{NO}_2$) will increase the C=O bond's double-bond character, shifting it to a higher frequency. [\[10\]](#)

Table 3: IR Data for Carbonyl-Substituted Thiazolyl Ketones

Compound	$\nu(\text{C=O})$ Stretch (cm^{-1})	$\nu(\text{C=N})$ Ring (cm^{-1})	Key Takeaway	Reference
5-acetyl-2,4-dimethylthiazole	~1685	~1540	Baseline for a conjugated ketone on the thiazole ring.	Derived from [10]
Styryl ketone with p-CH ₃ (electron-donating)	1653	1533	The electron-donating group lowers the C=O frequency.	Experimental Data [10]
Styryl ketone with p-NO ₂ (electron-withdrawing)	1668	1541	The electron-withdrawing group increases the C=O frequency.	Experimental Data [10]
2-(2-formylphenoxy)-N-(thiazol-2-yl)acetamide	1681 (Amide C=O)	1610-1620	Amide C=O is distinct from the aldehyde C=O (1716 cm^{-1}), showing the resolving power of IR. [12]	Experimental Data [12]

Nitro- and Halo-Substituted Thiazoles

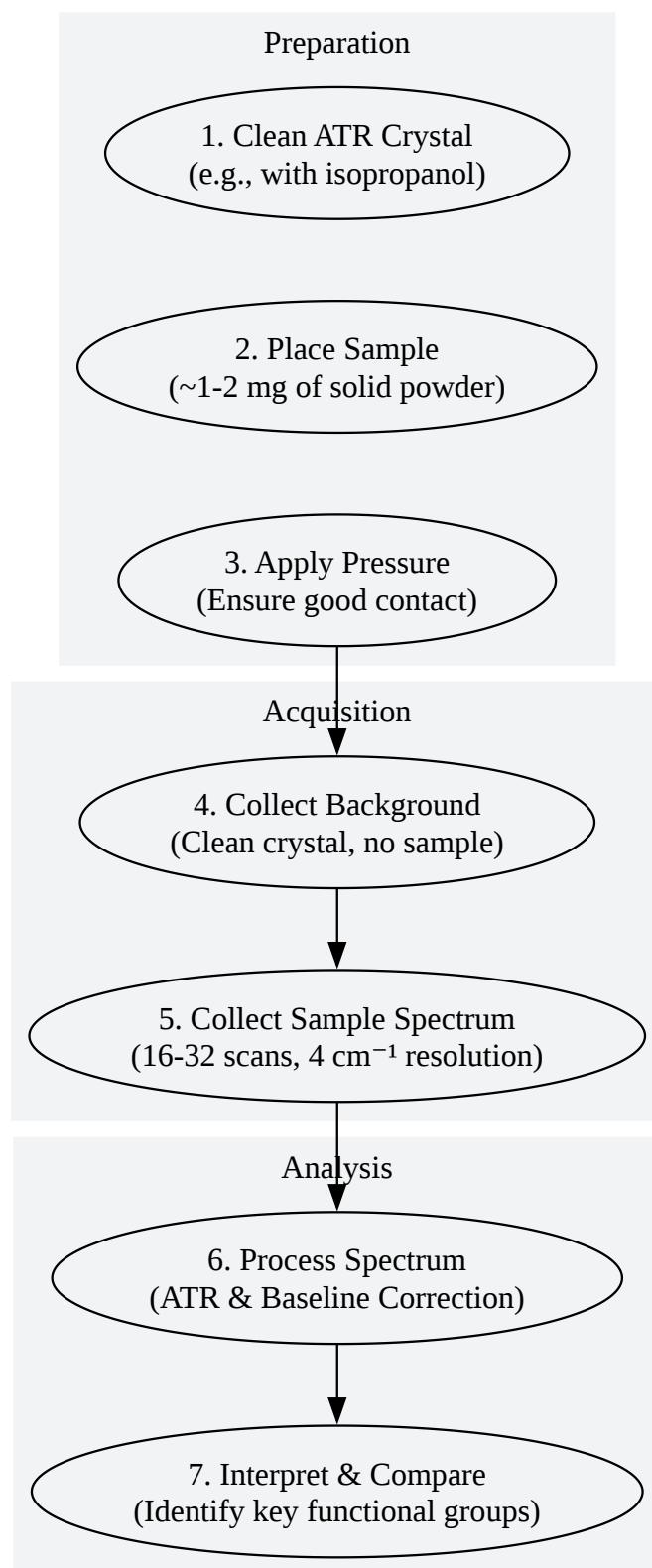
Electron-withdrawing groups like nitro (-NO₂) and halogens dramatically alter the spectrum.

- Nitro (-NO₂) Group: This group gives rise to two very strong and easily identifiable stretching vibrations:
 - Asymmetric N-O Stretch: ~1550-1500 cm^{-1}
 - Symmetric N-O Stretch: ~1400-1300 cm^{-1} [1]

- Halogen (-X) Group: Carbon-halogen stretches appear in the low-frequency fingerprint region. C-Cl bonds are typically found around $800\text{-}600\text{ cm}^{-1}$, while C-Br bonds are at even lower frequencies. While these bands confirm the presence of a halogen, they are less diagnostic for structural elucidation than mid-IR functional group absorptions.

Chapter 3: Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

A reliable interpretation is predicated on a high-quality spectrum. The following workflow outlines the best practices for analyzing solid thiazole derivatives using a modern Attenuated Total Reflectance (ATR) FTIR spectrometer, which requires minimal sample preparation.[13] [14]



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Step-by-Step Methodology:

- Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.
- ATR Crystal Cleaning: This is the most critical step.[13][15] Clean the surface of the ATR crystal (commonly diamond or germanium) with a solvent-moistened, lint-free wipe (e.g., isopropanol), and allow it to dry completely.
- Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum.[13] This scan measures the ambient atmosphere (CO_2 , H_2O) and the instrument's response, which will be subtracted from the sample spectrum.
- Sample Application: Place a small amount of the solid thiazole derivative powder (1-2 mg is sufficient) onto the center of the ATR crystal.
- Apply Pressure: Use the instrument's pressure arm to press the sample firmly against the crystal.[15] Good contact is essential for a strong, high-quality spectrum. The goal is to maximize the surface area of the sample in contact with the evanescent wave.[14]
- Sample Spectrum Collection: Acquire the sample spectrum. Typical parameters for routine analysis are a resolution of 4 cm^{-1} and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.
- Data Processing & Interpretation: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum. Apply a baseline correction if necessary. Identify the key absorption bands as detailed in this guide, starting with the most prominent peaks (e.g., C=O, N-H) and then moving to the ring vibrations and fingerprint region.

Conclusion

IR spectroscopy is an indispensable tool for the structural analysis of thiazole derivatives. By understanding the baseline spectrum of the thiazole core and systematically evaluating the predictable shifts caused by various functional groups, researchers can rapidly confirm molecular identities, verify reaction outcomes, and gain crucial insights into the electronic nature of their compounds. The combination of a robust experimental technique like ATR-FTIR with a systematic, knowledge-based approach to spectral interpretation provides a powerful,

efficient, and reliable method for advancing research in medicinal chemistry and drug development.

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